Benzyl azetidin-3-ylcarbamate hydrochloride
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Overview
Description
Benzyl azetidin-3-ylcarbamate hydrochloride is a chemical compound with the CAS Number: 1203099-07-3 . It has a molecular weight of 242.7 . The IUPAC name for this compound is benzyl 3-azetidinylcarbamate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Benzyl azetidin-3-ylcarbamate hydrochloride is1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Benzyl azetidin-3-ylcarbamate hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Application in Antimicrobial and Antitubercular Activities
Benzyl azetidin-3-ylcarbamate hydrochloride derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds with chlorophenyl and 4-dimethyl amino phenyl groups exhibited notable antimicrobial activity. Some compounds showed antitubercular activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Synthesis Process Optimization
An optimized process for synthesizing 1-benzylazetidin-3-ol, a precursor for benzyl azetidin-3-ylcarbamate hydrochloride, was developed. This process emphasized the use of commercially available starting materials, such as benzylamine, resulting in a cost-effective and efficient production method (Reddy et al., 2011).
Microwave-Assisted Synthesis
Microwave-assisted methods have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives. These compounds have been screened for antibacterial activity against various pathogens (Mistry & Desai, 2006).
Conversion into Carbapenem Derivatives
Benzyl azetidin-3-ylcarbamate hydrochloride derivatives have been utilized in the synthesis of carbapenem derivatives, showcasing their role in the development of this class of antibiotics (Hirai et al., 1989).
Development of Novel Anti-Tubercular Agents
Research on azetidinone derivatives, including benzyl azetidin-3-ylcarbamate hydrochloride, has led to the development of novel anti-tubercular agents. These compounds have shown promising results in preliminary screenings (Thomas, George, & Harindran, 2014).
Exploration of Anti-Inflammatory Activity
Some derivatives of benzyl azetidin-3-ylcarbamate hydrochloride have been synthesized and tested for their anti-inflammatory effects. Notably, several compounds demonstrated potent results compared to standard drugs like indomethacin (Sharma, Maheshwari, & Bindal, 2013).
Antibacterial Activity Studies
Synthesis of novel azetidinone compounds has been explored, with specific emphasis on their antibacterial properties. These studies contribute to the understanding of the antimicrobial potential of benzyl azetidin-3-ylcarbamate hydrochloride derivatives (Chhajed & Upasani, 2012).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(azetidin-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDRWXBDJDFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660793 |
Source
|
Record name | Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl azetidin-3-ylcarbamate hydrochloride | |
CAS RN |
1203099-07-3 |
Source
|
Record name | Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(azetidin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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